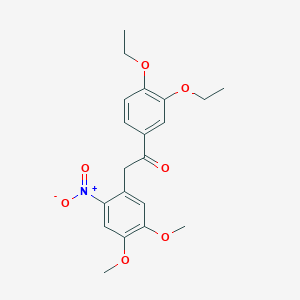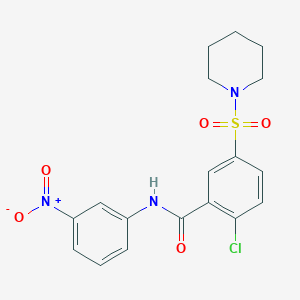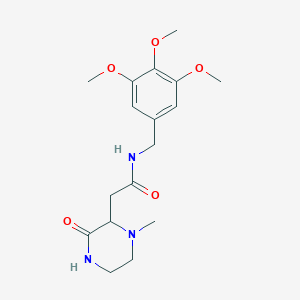
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, also known as DPM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM-1 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 369.4 g/mol.
科学的研究の応用
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the elimination of cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
作用機序
The mechanism of action of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. This compound has also been shown to bind to certain receptors in the brain, which could explain its effects on neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone for lab experiments is its relatively low toxicity. Unlike many other chemical compounds that are used in scientific research, this compound has not been shown to have significant toxicity in animal studies. This makes it a safer option for researchers to work with.
One of the limitations of this compound for lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may require the use of organic solvents. Additionally, the synthesis of this compound can be challenging, which could limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its effects on neurotransmitter activity in the brain, and its potential as a treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound, and to develop more efficient synthesis methods for the compound.
合成法
The synthesis of 1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone involves the reaction between 3,4-diethoxybenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%.
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-17-8-7-13(10-20(17)28-6-2)16(22)9-14-11-18(25-3)19(26-4)12-15(14)21(23)24/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNVUQRBFBDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)


![N-(3,4-dichlorophenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6031669.png)
![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)
![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)